Glyceocarpin
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Overview
Description
(6aS,11aS)-2-dimethylallyl-3,6a,9-trihydroxypterocarpan is a member of the class of pterocarpans that is (6aS,11aS)-3,6a,9-trihydroxypterocarpan in which the hydrogen atom at position 2 is substituted by a 3-methylbut-2-en-1-yl group. It is a member of phenols, a tertiary alcohol and a member of pterocarpans. It derives from a 3,6,9-trihydroxypterocarpan.
Scientific Research Applications
Isoflavonoid Accumulation in Soybean Leaves
Glyceocarpin has been identified as one of the compounds that accumulate in soybean leaves under certain conditions. Ingham et al. (1981) reported that this compound, along with isoformononetin, glyceollins I, II, and other compounds, accumulates in soybean leaves treated with aqueous sodium iodoacetate or a cell suspension of the bacterium Pseudomonas pisi. This study suggests that this compound is a naturally occurring plant product, particularly in soybeans under specific stress conditions (Ingham, Keen, Mulheirn, & Lyne, 1981).
Glycation Processes and Diabetes Management
Research on glycation, a non-enzymatic reaction important in diabetes, involves understanding molecules like this compound. A study by Frolov and Hoffmann (2010) focused on glycation patterns in human serum albumin, a key aspect of diabetes pathology. While not directly referencing this compound, this research contributes to understanding the broader context of glycation processes in which compounds like this compound might play a role (Frolov & Hoffmann, 2010).
Glycomics and Bioinformatics
The field of glycomics, which involves the study of glycan molecules synthesized by organisms, is relevant to the study of this compound. Lieth et al. (2004) discuss the current status of databases and bioinformatics tools in glycomics, a field that might encompass the study of this compound and its interactions at a molecular level (Lieth, Bohne-Lang, Lohmann, & Frank, 2004).
Mass Spectrometry in Diabetes Research
The role of mass spectrometry in studying glycation processes, which could include this compound, is significant in diabetes research. D'Aronco et al. (2018) review how mass spectrometry has been used to understand the biochemical and pathogenetic processes in diabetes, potentially including the analysis of this compound or related compounds (D'Aronco, Crotti, Agostini, Traldi, Chilelli, & Lapolla, 2018).
Glycomics Consortium and Database Development
The Consortium for Functional Glycomics (CFG) is focused on developing databases and bioinformatics platforms for glycomics, which could be relevant to this compound research. Raman et al. (2006) highlight the importance of these databases in advancing the field of glycomics, providing tools that could be used in this compound-related studies (Raman, Venkataraman, Ramakrishnan, Lang, Raguram, & Sasisekharan, 2006).
Dietary Regulation and Genetic Influences in Glyburide Efflux
The study of glyburide efflux, regulated by dietary components and genetic factors, can be linked to this compound research due to the involvement of similar metabolic pathways. Bircsak et al. (2016) explored how dietary phytoestrogen genistein impacts glyburide transport, offering insights into the metabolic interactions that might also involve this compound (Bircsak, Gupta, Yuen, Gorczyca, Weinberger, Vetrano, & Aleksunes, 2016).
Antiglycation Properties of Medicinal Plants
A study by Pande et al. (2021) on the antiglycation activity of medicinal plant extracts could be relevant in understanding the potential antiglycation properties of this compound. This research provides a foundation for exploring natural compounds, including this compound, in antiglycation processes (Pande, Mundkur, Pande, Bani, & Majeed, 2021).
Glyceollin Interaction with Transporters
Research on glyceollins, phytoalexins similar to this compound, provides insights into the interaction of these compounds with transporters like MRP2 and BCRP. Studies by Chimezie et al. (2016) and Schexnayder & Stratford (2015) demonstrate how glyceollins, and potentially this compound, interact with intestinal drug-drug and drug-food interactions, highlighting their potential pharmaceutical significance (Chimezie, Ewing, Schexnayder, Bratton, Glotser, Skripnikova, Sá, Boue, & Stratford, 2016); (Schexnayder & Stratford, 2015).
Properties
CAS No. |
77979-22-7 |
---|---|
Molecular Formula |
C20H20O5 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(6aS,11aS)-2-(3-methylbut-2-enyl)-6,11a-dihydro-[1]benzofuro[3,2-c]chromene-3,6a,9-triol |
InChI |
InChI=1S/C20H20O5/c1-11(2)3-4-12-7-14-17(9-16(12)22)24-10-20(23)15-6-5-13(21)8-18(15)25-19(14)20/h3,5-9,19,21-23H,4,10H2,1-2H3/t19-,20+/m0/s1 |
InChI Key |
TUXXPRXOVFCNPC-VQTJNVASSA-N |
Isomeric SMILES |
CC(=CCC1=CC2=C(C=C1O)OC[C@@]3([C@H]2OC4=C3C=CC(=C4)O)O)C |
SMILES |
CC(=CCC1=CC2=C(C=C1O)OCC3(C2OC4=C3C=CC(=C4)O)O)C |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C1O)OCC3(C2OC4=C3C=CC(=C4)O)O)C |
77979-22-7 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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